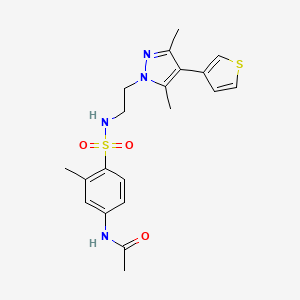

N-(4-(N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide

Description

This compound is a structurally complex small molecule featuring a pyrazole core substituted with a thiophene ring, a sulfamoyl ethyl chain, and an acetamide group. Its design integrates heterocyclic and sulfonamide motifs, which are common in medicinal chemistry for targeting enzymes or receptors via hydrogen bonding and hydrophobic interactions .

Properties

IUPAC Name |

N-[4-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethylsulfamoyl]-3-methylphenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O3S2/c1-13-11-18(22-16(4)25)5-6-19(13)29(26,27)21-8-9-24-15(3)20(14(2)23-24)17-7-10-28-12-17/h5-7,10-12,21H,8-9H2,1-4H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQARPGKVKSVKNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NCCN2C(=C(C(=N2)C)C3=CSC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide typically involves multiple steps, starting from commercially available starting materials. The key steps include:

Formation of the Pyrazole Ring: This can be achieved through the reaction of a suitable hydrazine derivative with a 1,3-diketone under acidic or basic conditions.

Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid and a suitable halogenated pyrazole derivative.

Sulfonamide Formation: The sulfonamide group is typically introduced by reacting the amine group of the pyrazole derivative with a sulfonyl chloride under basic conditions.

Acetylation: The final step involves the acetylation of the amine group on the phenyl ring using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The thiophene and pyrazole rings can be oxidized under strong oxidizing conditions, leading to the formation of sulfoxides or sulfones.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which may reduce the sulfonamide group to an amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nitrating agents.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Halogenated, nitrated derivatives.

Scientific Research Applications

N-(4-(N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide has several scientific research applications:

Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

Pharmaceuticals: It may serve as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The unique electronic properties of the thiophene and pyrazole rings make this compound suitable for use in organic electronics and conductive polymers.

Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of N-(4-(N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the thiophene and pyrazole rings can participate in π-π stacking interactions. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

- Pyrazole vs. Pyrimidine: Unlike AMG 517 (a pyrimidine derivative), the target compound’s pyrazole core offers distinct hydrogen-bonding geometry due to its five-membered ring and two adjacent nitrogen atoms.

- Thiophene vs. Benzothiazole: The thiophene substituent in the target compound differs from AMG628’s benzothiazole group. Thiophene’s lower aromaticity may reduce nonspecific hydrophobic interactions but could enhance metabolic stability compared to benzothiazole’s susceptibility to oxidation .

Functional Group Variations

- Sulfamoyl vs. Carboxamide : The sulfamoyl ethyl chain in the target compound contrasts with the carboxamide linker in AMG 515. Sulfamoyl groups exhibit stronger hydrogen-bond acceptor capacity (via sulfonyl oxygen atoms) but may reduce membrane permeability compared to carboxamides .

- Acetamide Terminal Group: Shared with AMG628, this group facilitates interactions with polar residues in binding pockets.

Pharmacokinetic and Physicochemical Properties

Research Findings and Implications

- Crystallographic Analysis: The compound’s structural determination likely employs SHELX-based refinement (as noted in ), given its prevalence in small-molecule crystallography. The pyrazole-thiophene system may form unique hydrogen-bonding networks, as described in , which could stabilize crystal packing or receptor interactions.

Biological Activity

N-(4-(N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide is a complex organic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article reviews its biological activity, including anticancer properties, enzyme inhibition, and other significant pharmacological effects.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a thiophene group and an acetamide moiety. Its molecular formula is with a molecular weight of 330.4 g/mol. The structure is pivotal for its interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that compounds related to N-(4-(N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide exhibit significant anticancer properties. For instance:

- Inhibition of Cancer Cell Proliferation : The compound has shown promising results against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these activities were reported to be as low as 3.0 µM, indicating potent antiproliferative effects .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit various enzymes, which is crucial for its therapeutic potential:

- Cholinesterase Inhibition : Similar compounds have shown effective inhibition of acetylcholinesterase (AChE), which is vital for treating neurodegenerative diseases. The K_i values for related compounds ranged from 13.62 nM to 33.00 nM .

The biological activity of N-(4-(N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide can be attributed to its interaction with specific molecular targets in the body:

- Binding to Enzymes : The compound's structure allows it to effectively bind to enzymes involved in critical biochemical pathways.

- Modulation of Signaling Pathways : It may modulate pathways associated with cell proliferation and apoptosis, contributing to its anticancer effects.

Case Studies

Several case studies highlight the efficacy of similar compounds in preclinical settings:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.